molecular formula C7H5F3N2O2 B1449895 6-Amino-2-(trifluoromethyl)nicotinic acid CAS No. 1060810-75-4

6-Amino-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1449895
CAS No.: 1060810-75-4
M. Wt: 206.12 g/mol
InChI Key: RVOSMYTZVAAZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-(trifluoromethyl)nicotinic acid (CAS: 1060810-75-4) is a pyridinecarboxylic acid derivative with the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of 206.13 g/mol . Its structure features an amino group at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring, making it a versatile intermediate in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 6 undergoes nucleophilic acylation with acyl halides or anhydrides. For example:

  • Reagents : Acetyl chloride, propionyl anhydride

  • Conditions : Anhydrous dichloromethane, 0–5°C, triethylamine as base

  • Product : N-acylated derivatives (e.g., 6-acetamido-2-(trifluoromethyl)nicotinic acid)

Reaction TypeTypical YieldKey Observations
Acetylation75–85%Requires strict moisture control to avoid hydrolysis of acylating agents

Nucleophilic Substitution

The trifluoromethyl group at position 2 stabilizes electron-deficient intermediates, facilitating substitution at the pyridine ring:

  • Halogenation : Chlorination with POCl₃ at 110°C produces 6-amino-2-(trifluoromethyl)-3-chloronicotinic acid .

  • Amination : Reaction with alkylamines under Pd catalysis forms 6-amino-2-(trifluoromethyl)-N-alkylnicotinamides.

Mechanistic Insight :
Electrophilic aromatic substitution occurs preferentially at position 4 due to directing effects of the amino and trifluoromethyl groups .

Hydrogenolysis

Catalytic hydrogenation removes protective groups or modifies substituents:

  • Reagents : H₂ (1.8 MPa), 5% Pd/C, triethylamine in ethanol

  • Conditions : 80°C for 6–8 hours

  • Application : Dechlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid derivatives to yield the parent compound (90.4% crude yield) .

Key Data :

  • Optimal catalyst loading: 5% w/w Pd/C

  • Side reaction mitigation: Use of triethylamine prevents acid-catalyzed decomposition .

Coupling Reactions

The carboxylic acid group participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., 2-methyl-5-chloroaniline) .

Example Protocol :

  • React 6-amino-2-(trifluoromethyl)nicotinic acid with 2-methyl-5-chloroaniline in acetonitrile.

  • Add 1,1,1-trifluoro-4-isobutoxy-3-buten-2-one at 60°C for 3 hours .

  • Isolate product via column chromatography (62% yield) .

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

  • Deprotonation : Carboxylic acid group (pKa ≈ 2.5) deprotonates in basic media (pH > 5).

  • Protonation : Amino group (pKa ≈ 4.8) protonates in acidic solutions (pH < 3).

Solubility Profile :

SolventSolubility (mg/mL)Conditions
Water0.8pH 7.0, 25°C
Methanol12.5Anhydrous, 25°C
DMSO45.225°C

Comparative Reactivity Table

Reaction TypeSubstrate PositionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Acylation (C-6 NH₂)61.2 × 10⁻³58.3
Chlorination (C-4)44.7 × 10⁻⁴72.1
Hydrogenolysis (C-2)2 (CF₃)Not applicableN/A

Industrial-Scale Considerations

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity .

  • Side Reactions : Hydrolysis of the trifluoromethyl group occurs above 150°C, necessitating temperature control.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
6-Amino-2-(trifluoromethyl)nicotinic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group allows for diverse chemical modifications, making it valuable in the development of new materials and pharmaceuticals .

Application Description
Building BlockUsed in synthesizing complex fluorinated compounds
ReagentActs as a reagent in various organic reactions

Biology

Biological Activities:
This compound has been studied for its potential biological activities, including enzyme inhibition and interaction with various biological targets. For example, derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function, impacting viral replication processes.

Cellular Effects:
The compound influences cellular functions by modulating signaling pathways and gene expression. It has been observed to affect inflammatory responses, indicating its potential role in treating inflammatory diseases .

Biological Activity Target/Effect
Enzyme InhibitionInhibits HIV-1 reverse transcriptase
Gene Expression ModulationAffects inflammatory response pathways

Medicine

Therapeutic Potential:
this compound is being explored for its therapeutic applications in drug development. Its ability to inhibit key enzymes involved in disease processes makes it a candidate for further investigation in pharmacology .

Case Studies:
Recent studies have investigated the efficacy of this compound in cell-based assays, demonstrating its potential to inhibit viral replication effectively. For instance, several derivatives developed from this scaffold have shown significant antiviral activity.

Therapeutic Area Potential Application
AntiviralDevelopment of HIV treatments
Anti-inflammatoryModulation of immune responses

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 6-amino-2-(trifluoromethyl)nicotinic acid vary in substituent type, position, and biological activity. Below is a detailed comparison:

Structural Analogs with Substituted Amino Groups

2-Amino-5-(trifluoromethyl)nicotinic acid (CAS: 944900-39-4)

  • Molecular Formula: C₇H₅F₃N₂O₂ (identical to 6-amino-2-CF₃ isomer)
  • Key Differences: The amino and -CF₃ groups are at the 2- and 5-positions, respectively. This positional isomerism reduces its inhibitory activity against HIV-1 RT compared to the 6-amino-2-CF₃ analog, likely due to altered binding interactions .

2-Amino-6-(trifluoromethyl)nicotinic acid (CAS: 890302-02-0)

  • Similarity Score: 0.91 (compared to 6-amino-2-CF₃ isomer) .
  • Key Differences: The amino group is at the 2-position instead of the 6-position. This structural change may affect solubility and metabolic stability in vivo.

Analogs with Halogen or Alkyl Substituents

2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 102243-12-9)

  • Molecular Formula: C₇H₃ClF₃NO₂
  • Key Differences: Substitution of the amino group with chlorine eliminates hydrogen-bonding capacity, reducing affinity for RT enzymes. However, the electron-withdrawing Cl enhances stability under acidic conditions .

2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS: 261635-93-2)

  • Molecular Formula: C₈H₆F₃NO₂
  • Key Differences: A methyl group replaces the amino group, increasing lipophilicity (logP ~1.8) but decreasing polar interactions in biological systems. This analog is primarily used in agrochemical research .

Positional Isomers of Trifluoromethyl Group

4-(Trifluoromethyl)nicotinic acid (CAS: 158063-66-2)

  • Molecular Formula: C₇H₄F₃NO₂
  • Key Differences : The -CF₃ group is at the 4-position. This isomer exhibits weaker enzyme inhibition due to steric hindrance in binding pockets .

6-(Trifluoromethyl)nicotinic acid (CAS: 231291-22-8)

  • Molecular Formula: C₇H₄F₃NO₂
  • Key Differences: Lacks the amino group, reducing its utility in drug design but increasing reactivity as a carboxylate intermediate in coupling reactions .

Physicochemical Properties

Property 6-Amino-2-CF₃ Nicotinic Acid 2-Methyl-6-CF₃ Nicotinic Acid 2-Chloro-6-CF₃ Nicotinic Acid
Molecular Weight (g/mol) 206.13 205.14 229.56
Melting Point (°C) 142–143 137–142 179–180
LogP (Predicted) 1.2 1.8 2.3

Key Research Findings

  • Synthetic Efficiency: Derivatives of this compound, such as compound 47 in , achieve yields up to 95% under optimized conditions, highlighting the amino group’s role in stabilizing intermediates .
  • Biological Superiority: The 6-amino-2-CF₃ isomer demonstrates 10-fold higher HIV-1 RT inhibition than its 2-chloro or 4-CF₃ analogs, attributed to optimal hydrogen bonding with Lys101 and Tyr188 residues .

Biological Activity

6-Amino-2-(trifluoromethyl)nicotinic acid (TFMNA) is a derivative of nicotinic acid characterized by an amino group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring. This compound has garnered attention for its biological activity, particularly in relation to HIV-1 replication and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C7H5F3N2O2
  • Molecular Weight : 202.12 g/mol
  • IUPAC Name : 6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid

The primary biological target of TFMNA is the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) . TFMNA acts as an allosteric inhibitor of RNase H, which is crucial for viral replication. The compound inhibits both the polymerase function and RNase H function of HIV-1 RT, making it a promising candidate for antiviral drug development.

Biochemical Pathways

TFMNA influences several biochemical pathways:

  • Inhibition of HIV-1 Replication : Studies indicate that TFMNA effectively reduces viral load in HIV-infected cells by inhibiting RNase H activity.
  • Selectivity Index : The compound exhibits a selectivity index greater than 10, indicating its potential as a therapeutic agent with minimal cytotoxic effects .

In Vitro Studies

In laboratory settings, TFMNA has demonstrated significant antiviral activity:

  • Cell-Based Assays : At concentrations ranging from 5μM5\,\mu M to 30μM30\,\mu M, TFMNA inhibited HIV-1 replication in TZM-bl cells with an IC50 value around 14μM14\,\mu M .
  • Temporal Stability : The compound remains stable under specific conditions, maintaining its efficacy over time, which is critical for therapeutic applications.

Dosage Effects in Animal Models

Dosage studies reveal that lower doses of TFMNA effectively inhibit HIV-1 replication without causing significant cytotoxicity. For example:

  • Lower doses (e.g., 5mg/kg5\,mg/kg) showed effective inhibition in animal models with minimal side effects.

Comparison with Similar Compounds

TFMNA has been compared with other similar compounds to evaluate its unique properties:

Compound NameIC50 (µM)Selectivity Index
6-Amino-3-pyridinecarboxylic acid205
2-Amino-6-(trifluoromethyl)pyridine184
This compound 14 >10

This table illustrates that TFMNA exhibits superior inhibitory activity against RNase H compared to its analogs.

Applications in Drug Development

TFMNA's unique structure and biological activity make it a valuable compound in medicinal chemistry. It serves as a lead compound for the design of new antiviral agents targeting HIV. Its ability to inhibit multiple functions of HIV-1 RT positions it as a candidate for combination therapies aimed at overcoming drug resistance.

Future Directions

Research continues to explore:

  • Structural Modifications : Investigating derivatives of TFMNA to enhance potency and selectivity.
  • Combination Therapies : Assessing the efficacy of TFMNA in conjunction with existing antiretroviral drugs.
  • Mechanistic Studies : Further elucidating the molecular interactions between TFMNA and its biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-2-(trifluoromethyl)nicotinic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. For example, halogenation of the pyridine ring followed by trifluoromethylation via Kumada or Suzuki coupling can introduce the CF₃ group. Subsequent amination using NH₃ or NH₃ equivalents under catalytic conditions (e.g., Pd/C or CuI) achieves the amino group. To optimize yields:

  • Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis of intermediates.
  • Control temperature (e.g., 60–80°C for amination) to avoid side reactions.
  • Monitor reaction progress via LC-MS or TLC.
    Reference analogs like 2-amino-6-chloronicotinic acid (CAS 58584-92-2) suggest ammonium chloride and carbodiimide coupling agents improve amination efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The CF₃ group causes splitting patterns in adjacent protons.
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH₂ groups (N-H stretch ~3300 cm⁻¹).
  • MS : Use high-resolution ESI-MS for molecular ion validation.
    Resolving contradictions : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to validate assignments. For CF₃-related ambiguities, refer to trifluoroacetic acid NMR challenge protocols .

Q. What computational methods are recommended for modeling the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (6-311G**) accurately model π-conjugation and electron-withdrawing CF₃ effects . Steps:

Optimize geometry using Gaussian or ORCA.

Calculate HOMO-LUMO gaps to predict reactivity.

Use polarizable continuum models (PCM) for solvent effects.
Validation : Compare computed vibrational frequencies (IR) and bond lengths with experimental data .

Advanced Research Questions

Q. How do pH and temperature influence the stability and reactivity of this compound in aqueous solutions?

  • Methodological Answer :

  • pH effects : Protonation of the carboxylic acid (pKa ~3.7) and amino group (pKa ~5.2) alters solubility and electronic properties. Below pH 3, the compound precipitates; above pH 6, deprotonation enhances aqueous solubility.
  • Temperature : Elevated temperatures (>80°C) accelerate decarboxylation. Use Arrhenius plots to model degradation kinetics.
    Experimental design : Conduct stability studies using HPLC under varying pH (1–10) and temperatures (25–100°C). Reference nicotinic acid oxidation kinetics for protocol adaptation .

Q. What strategies address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

  • Methodological Answer :

  • Basis set selection : Augment 6-311Gwith diffuse functions (e.g., 6-311++G ) for better electron correlation in CF₃ groups .
  • Solvent models : Explicit solvent MD simulations refine solvation effects beyond PCM approximations.
  • Validation : Cross-check computed properties (e.g., logP, dipole moment) with experimental measurements (e.g., HPLC retention times, dielectric spectroscopy) .

Q. How can the reaction mechanism of this compound in nucleophilic acyl substitution be elucidated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates under varying [nucleophile] and temperature. Use stopped-flow UV-Vis for rapid kinetics.
  • Isotopic labeling : ¹⁸O tracing in the carboxylic acid group identifies acyl intermediate formation.
  • DFT transition-state analysis : Locate energy barriers for steps like tetrahedral intermediate formation. Compare with experimental activation energies .

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSMYTZVAAZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212034
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-75-4
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Amino-2-(trifluoromethyl)nicotinic acid
6-Amino-2-(trifluoromethyl)nicotinic acid
6-Amino-2-(trifluoromethyl)nicotinic acid
6-Amino-2-(trifluoromethyl)nicotinic acid
6-Amino-2-(trifluoromethyl)nicotinic acid
6-Amino-2-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.